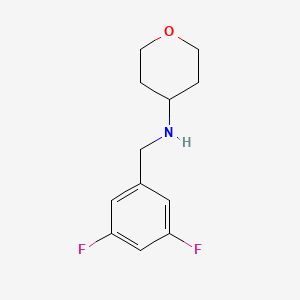

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine

説明

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine is a fluorinated benzylamine derivative with a tetrahydro-2H-pyran-4-amine core. This compound is notable for its structural features, including the 3,5-difluorobenzyl group, which introduces electron-withdrawing fluorine atoms at the meta positions of the benzyl moiety. Such substitutions are often employed in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity compared to non-fluorinated analogs .

特性

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-15-12-1-3-16-4-2-12/h5-7,12,15H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJZIXUIDOVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.

Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides and nucleophiles.

Industrial Production Methods

Industrial production of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and purity while minimizing waste and energy consumption.

化学反応の分析

Types of Reactions

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Benzyl halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

作用機序

The mechanism of action of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The 3,5-difluorobenzyl group may enhance binding affinity and specificity, while the tetrahydropyran ring provides structural stability. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine with structurally related compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.

Table 1: Key Structural and Substituent Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The 3,5-difluorobenzyl group in the target compound balances lipophilicity (LogP ~2–3 estimated) and polarity, favoring moderate membrane permeability. The trifluoromethyl substituent in benzyl({[2-(trifluoromethyl)phenyl]methyl})amine introduces strong electron-withdrawing effects, which may enhance binding to aromatic residues in enzyme active sites .

Steric and Conformational Differences :

- The patent-derived compound with a piperazine-linked trifluoromethylphenyl group () exhibits significant steric bulk, likely influencing receptor selectivity and metabolic clearance. Its cyclopentyl-isopropyl moiety may restrict conformational flexibility compared to the simpler benzyl group in the target compound .

Metabolic Stability: Fluorination at the 3,5-positions on the benzyl group (target compound) is expected to reduce oxidative metabolism by cytochrome P450 enzymes, a common strategy to prolong half-life. Non-fluorinated analogs like 2-(3,5-Dimethylphenoxy)tetrahydro-2H-pyran may undergo faster hepatic degradation .

Research Findings and Pharmacological Implications

While direct biological data for N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine are unavailable, insights can be extrapolated from related compounds:

- The trifluoromethyl group in these compounds enhances blood-brain barrier penetration .

- Supplier Compounds (): The 3,5-dimethylphenoxy derivative’s higher lipophilicity may limit its utility in systemic applications due to solubility challenges, whereas the trifluoromethylbenzylamine analog’s electronic profile could favor protease or kinase inhibition .

生物活性

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine is with a molecular weight of 239.25 g/mol. The compound features a tetrahydropyran ring, which is known for its role in enhancing bioactivity through structural diversity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine. For instance, compounds with heterocyclic structures have been classified based on their ability to inhibit key signaling pathways involved in tumor growth.

- Mechanism of Action :

- In Vitro and In Vivo Studies :

Opioid Receptor Interaction

Another area of interest is the interaction of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine with opioid receptors. Research has shown that modifications in the structure can enhance binding affinity to μ-opioid receptors.

- Binding Affinity :

- Agonist Activity :

Data Tables

| Compound | Activity | Binding Affinity (nM) | Selectivity |

|---|---|---|---|

| N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine | Anticancer | TBD | TBD |

| Analog 1 | μ-opioid receptor agonist | 190 | High |

| Analog 2 | δ-opioid receptor antagonist | 580 | Low |

Case Studies

-

Case Study 1: Anticancer Activity

A study evaluated a series of tetrahydropyran derivatives for their anticancer properties against breast cancer cell lines. The results indicated that compounds featuring the difluorobenzyl moiety exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. -

Case Study 2: Opioid Receptor Binding

In another study, a series of substituted tetrahydropyrans were synthesized and tested for their binding affinity at opioid receptors. The findings revealed that modifications at the benzyl position significantly influenced receptor selectivity and agonist activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。